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Compound of Interest

Barbituric acid, 5-ethyl-5-
Compound Name:

isopropenyl-
CAS No.: 66968-60-3
Cat. No.: B14022307

Get Quote

Executive Summary & Chemical Significance

The 5,5-disubstituted barbituric acids represent a foundational scaffold in sedative-hypnotic
pharmacotherapy. Within this class, analogs possessing alkene side chains (e.g., allyl, 1-
methylbutenyl) at the C5 position—such as Secobarbital, Allobarbital, and Vinbarbital—exhibit
distinct pharmacokinetic profiles compared to their saturated counterparts.

The incorporation of an alkene group introduces two critical physicochemical vectors:
» Enhanced Lipophilicity: The

-electron density and planarity of the alkene moiety often increase
, facilitating rapid blood-brain barrier (BBB) penetration and faster onset of action.

» Metabolic Lability: The double bond serves as a "soft spot” for cytochrome P450 oxidative
attack, typically resulting in shorter duration of action due to rapid hepatic clearance via
epoxidation.
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This guide details the synthetic architecture, structure-activity relationships (SAR), and
metabolic fate of these analogs, providing a reproducible workflow for their development.

Structure-Activity Relationship (SAR) Analysis

The pharmacological potency of barbiturates is governed by the acidity of the N-H protons and
the lipophilicity of the C5 substituents. For alkene-containing analogs, specific structural
features dictate efficacy.

The Lipophilic-Electronic Balance

o Total Carbon Count: Maximal hypnotic activity is observed when the sum of carbon atoms on
the C5 substituents is between 6 and 10.[1]

» Unsaturation Effect: Replacing a saturated alkyl chain (e.g., propyl) with an equivalent
alkenyl chain (e.g., allyl) typically increases potency. For instance, Talbutal (5-allyl-5-sec-
butyl) is more potent than its saturated analog.

e Branching: Branching adjacent to the double bond (e.g., the 1-methylbutyl group in
Secobarbital) enhances lipid solubility and metabolic rate, resulting in a short-acting, high-
potency profile.

SAR Decision Logic

The following diagram illustrates the decision matrix for optimizing C5 substituents.
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Barbituric Acid Scaffold Design
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Figure 1: SAR decision tree for optimizing 5,5-disubstituted barbiturates. Note the critical role of

unsaturation and carbon count.

Synthetic Framework: The Modified Malonate Route

The synthesis of 5,5-disubstituted barbiturates classically proceeds via the condensation of a
disubstituted malonic ester with urea. For alkene derivatives, the order of alkylation is critical to
prevent isomerization or polymerization of the double bond.
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Protocol: Synthesis of 5-Phenyl-5-Allylbarbituric Acid
(Phenallymal)

This protocol is adapted for high purity and yield, utilizing a sodium ethoxide-mediated
condensation.

Reagents:

o Diethyl phenylmalonate (Starting Material)

Allyl Bromide (Alkylation Agent)[2]

Urea (Condensation Agent)

Sodium Ethoxide (Base, freshly prepared from Na metal)[3]

Absolute Ethanol (Solvent)

Self-Validating Workflow:

Phase A: Synthesis of Diethyl Allylphenylmalonate

e Preparation: In a dry 3-neck flask under

, dissolve 1.1 eq of sodium metal in absolute ethanol to generate NaOEt.

o Alkylation: Add 1.0 eq of diethyl phenylmalonate dropwise. Stir for 30 min to form the enolate
(Solution turns clear/yellow).

o Addition: Add 1.1 eq of allyl bromide dropwise at a rate that maintains a gentle reflux.
Checkpoint: The reaction is exothermic; rapid addition may cause "bumping."”

o Reflux: Heat to reflux for 3 hours.

» Validation (TLC): Check reaction progress (Mobile phase: Hexane/EtOAc 8:2).
Disappearance of the malonate spot (

) confirms conversion.
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o Workup: Remove ethanol in vacuo. Resuspend residue in water and extract with diethyl
ether. Dry over

and distill.

Phase B: Condensation with Urea

e Setup: Prepare a solution of 34.8g urea (excess) in absolute ethanol.

o Condensation: Add 130g of Diethyl Allylphenylmalonate (from Phase A) and the urea solution
to a freshly prepared solution of sodium ethoxide (13g Na in EtOH).

» Reaction: Reflux for 6—8 hours. A white precipitate (the sodium salt of the barbiturate) should
form.

¢ Quench: Distill off the ethanol. Dissolve the residue in water.

¢ Precipitation: Acidify the aqueous solution with dilute HCI to pH 2. The free acid will
precipitate as an oil that crystallizes upon cooling.

o Purification: Recrystallize from ethanol/water.
o Target Yield: ~41%

o Target Melting Point: 153-155°C [1].

Synthetic Pathway Diagram
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Figure 2: Synthetic route for 5-phenyl-5-allylbarbituric acid via malonic ester condensation.

Pharmacological Mechanism: GABA-A
Modulation[4]

Alkene-substituted barbiturates function as Positive Allosteric Modulators (PAMS) of the

receptor. Unlike benzodiazepines, which increase channel opening frequency, barbiturates
increase the mean open duration of the chloride channel.

Mechanism of Action:

Binding: The drug binds to the

-subunit of the
receptor (distinct from the GABA and Benzodiazepine sites).

» Conformational Change: Binding stabilizes the receptor in the "open" conformation.

e Chloride Influx: Enhanced

influx leads to hyperpolarization of the postsynaptic membrane.[4][5]

Inhibition: The neuron becomes refractory to excitation, producing sedation.

Note: At high concentrations, barbiturates can directly open the channel without GABA (GABA-
mimetic), contributing to their lower therapeutic index compared to benzodiazepines.

Metabolic Fate: The Epoxide Pathway

The metabolic clearance of alkene-barbiturates is a critical safety consideration. The double
bond is susceptible to oxidation by hepatic Cytochrome P450 (CYP) enzymes.

Bioactivation and Toxicity
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o Epoxidation: The alkene side chain (e.g., in Secobarbital) is oxidized to an epoxide (e.g., 5-
(2,3-epoxypropyl) derivative).

o Hydrolysis: The epoxide is typically hydrated by epoxide hydrolase to a diol (dihydrodiol),
which is more polar and excreted in urine.

 Suicide Inhibition: The reactive epoxide intermediate can alkylate the heme porphyrin of
CYP450, leading to mechanism-based inactivation (suicide inhibition) of the enzyme. This
explains why chronic use can alter the metabolism of other drugs [2].

Metabolic Pathway Diagram
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Figure 3: Metabolic pathway of alkene side chains showing the bifurcation between
detoxification (diol) and enzyme inactivation.

Comparative Data: Alkene vs. Saturated Analogs
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The following table contrasts key pharmacological parameters of alkene-substituted analogs
against standard saturated barbiturates.

C5

. Structure . .
Compound Substituent T Onset Duration Metabolism
e
s yp
) Allyl, 1- Alkene/Branc ) Extensive
Secobarbital Rapid Short o
Methylbutyl hed (Epoxidation)
Allobarbital Allyl, Allyl Di-Alkene Intermediate Intermediate Epoxidation
Aromatic/Sat Aromatic
Phenobarbital  Ethyl, Phenyl Slow Long ]
urated Hydroxylation
) Ethyl, 1- Saturated/Bra ) Side-chain
Pentobarbital Rapid Short/Inter. o
Methylbutyl nched Oxidation

Data Source: Derived from standard pharmacokinetic profiles [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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